molecular formula C17H14Cl2N4O B15282398 N-(5-chloro-2-methylphenyl)-1-(2-chloro-3-pyridinyl)-5-methyl-1H-pyrazole-4-carboxamide

N-(5-chloro-2-methylphenyl)-1-(2-chloro-3-pyridinyl)-5-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B15282398
M. Wt: 361.2 g/mol
InChI Key: GNEFLJCFGITJGA-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-1-(2-chloro-3-pyridinyl)-5-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-1-(2-chloro-3-pyridinyl)-5-methyl-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters.

    Introduction of the carboxamide group: This step involves the reaction of the pyrazole derivative with an appropriate carboxylic acid or its derivatives (e.g., acid chlorides or anhydrides).

    Substitution reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: Catalysts such as Lewis acids can be employed to enhance reaction rates.

    Control of temperature and pressure: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

    Purification techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-1-(2-chloro-3-pyridinyl)-5-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Nucleophiles: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-1-(2-chloro-3-pyridinyl)-5-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes, leading to altered biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.

    DNA/RNA interaction: The compound may interact with nucleic acids, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methylphenyl)-1-(3-pyridinyl)-5-methyl-1H-pyrazole-4-carboxamide: Similar structure but lacks the 2-chloro substitution on the pyridinyl ring.

    N-(5-chloro-2-methylphenyl)-1-(2-chloro-3-pyridinyl)-5-ethyl-1H-pyrazole-4-carboxamide: Similar structure but has an ethyl group instead of a methyl group on the pyrazole ring.

Uniqueness

N-(5-chloro-2-methylphenyl)-1-(2-chloro-3-pyridinyl)-5-methyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of both chloro and methyl groups on the phenyl and pyridinyl rings, as well as the carboxamide group on the pyrazole ring, contributes to its distinct properties.

Properties

Molecular Formula

C17H14Cl2N4O

Molecular Weight

361.2 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-1-(2-chloropyridin-3-yl)-5-methylpyrazole-4-carboxamide

InChI

InChI=1S/C17H14Cl2N4O/c1-10-5-6-12(18)8-14(10)22-17(24)13-9-21-23(11(13)2)15-4-3-7-20-16(15)19/h3-9H,1-2H3,(H,22,24)

InChI Key

GNEFLJCFGITJGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=C2)C3=C(N=CC=C3)Cl)C

Origin of Product

United States

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